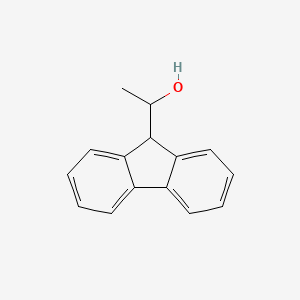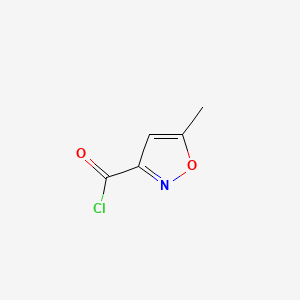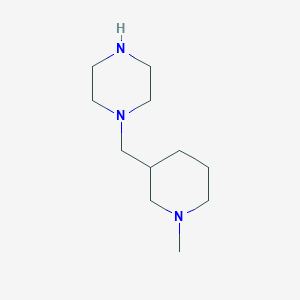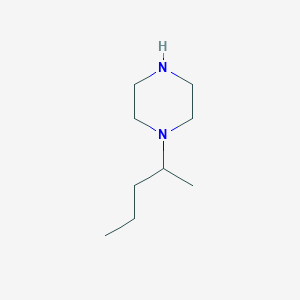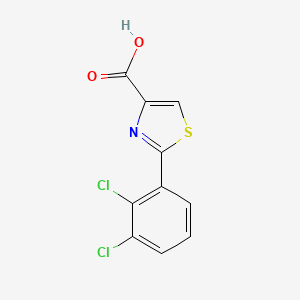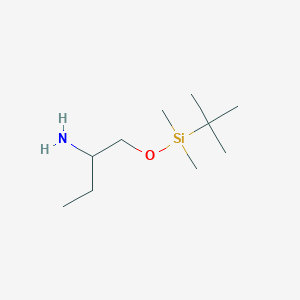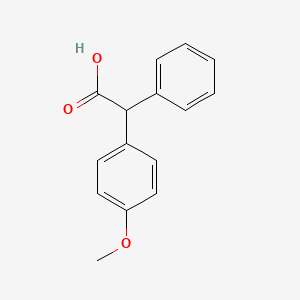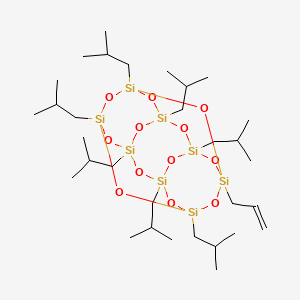
PSS-Allyl-Heptaisobutyl substituted
Übersicht
Beschreibung
PSS-Allyl-Heptaisobutyl substituted is a chemical compound with the empirical formula C31H68O12Si8 . It is also known as 1-Allyl-3,5,7,9,11,13,15-heptaisobutylpentacyclo [9.5.1.1 3,9 .1 5,15 .1 7,13 ]octasiloxane or Isobutyl (allyl)-POSS .
Synthesis Analysis
The synthesis of PSS-Allyl-Heptaisobutyl substituted involves reactive melt mixing preparation of organic–inorganic hybrid based on maleic anhydride-grafted polyethylene and 3-(2-aminoethyl)aminopropyl-heptaisobutyl substituted polyhedral oligomeric silsesquioxane . The process also involves the use of dicumyl peroxide, which is believed to activate the unsaturation of the reactive functional group of POSS itself .
Molecular Structure Analysis
The molecular structure of PSS-Allyl-Heptaisobutyl substituted is represented by the linear formula C31H68O12Si8 . It has a molecular weight of 857.55 g/mol .
Chemical Reactions Analysis
The chemical reactions involving PSS-Allyl-Heptaisobutyl substituted include the grafting of POSS molecules onto polymeric backbones . This process enhances the dispersion of POSS molecules in the polymeric matrix .
Physical And Chemical Properties Analysis
PSS-Allyl-Heptaisobutyl substituted has a melting point of 231-236 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
- Catalytic Enantioselective Allylic Substitutions : Research by Gao et al. (2010) in the Journal of the American Chemical Society reveals the use of allylic substitution reactions in synthesizing quaternary carbon stereogenic centers, potentially applicable in organic synthesis and drug development (Gao et al., 2010).
Material Science and Engineering
- Enhancing Electrooptical Properties : Myoung et al. (2010) in Thin Solid Films describe the incorporation of various PSS-substituted materials to improve the electrooptical properties of polymer-dispersed liquid crystals, a key aspect in display technologies and optical devices (Myoung et al., 2010).
- Polyelectrolyte Multilayer Films : Cho and Caruso (2003) in Macromolecules explored the creation of polymeric films using PSS and other components, relevant in drug delivery and membrane science (Cho & Caruso, 2003).
Nanotechnology and Drug Delivery
- Controllable Exploding Microcapsules : Zhang et al. (2011) in Chemical communications discussed the development of controllable exploding polyelectrolyte microcapsules using PSS, with potential applications in targeted drug delivery (Zhang et al., 2011).
Environmental and Analytical Chemistry
- SERS Substrates for Colorants Detection : Zhu et al. (2015) in Materials Research Bulletin utilized PSS-functionalized paper SERS substrates for efficient detection of colorants in drinks, highlighting its application in food safety and environmental monitoring (Zhu et al., 2015).
Polymer Chemistry and Applications
- Controlled Allylation of Polyelectrolytes : Nguyen et al. (2019) in Pure and Applied Chemistry explored the controlled allylation of polyelectrolytes including PSS, which could be used in constructing robust multilayer coatings with applications in various scientific fields (Nguyen et al., 2019).
Piezoresistance and Sensing Applications
- Piezoresistance in Polyphenylenevinylene Derivative PSS-PPV Film : Li et al. (2019) in Microsystem Technologies studied the mechanical and electrical properties of PSS-PPV film for potential use in pressure sensing applications, indicating its significance in sensor technology (Li et al., 2019).
Safety And Hazards
Zukünftige Richtungen
PSS-Allyl-Heptaisobutyl substituted has gained significant attention in recent years due to its potential applications in various fields of research and industry.
Relevant Papers
Several papers have been published on PSS-Allyl-Heptaisobutyl substituted. For instance, a study reports the one-step reactive melt mixing preparation of organic–inorganic hybrid based on maleic anhydride-grafted polyethylene and 3-(2-aminoethyl)aminopropyl-heptaisobutyl substituted polyhedral oligomeric silsesquioxane . Another paper discusses the dispersion and crosslinking in polyethylene-based hybrid obtained by reactive processing .
Eigenschaften
IUPAC Name |
1,3,5,7,9,11,13-heptakis(2-methylpropyl)-15-prop-2-enyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H68O12Si8/c1-16-17-44-32-45(18-25(2)3)35-48(21-28(8)9)37-46(33-44,19-26(4)5)39-50(23-30(12)13)40-47(34-44,20-27(6)7)38-49(36-45,22-29(10)11)42-51(41-48,43-50)24-31(14)15/h16,25-31H,1,17-24H2,2-15H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHVSOPQXBHADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H68O12Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405073 | |
| Record name | 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-(prop-2-en-1-yl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
857.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PSS-Allyl-Heptaisobutyl substituted | |
CAS RN |
351003-00-4 | |
| Record name | 1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-(prop-2-en-1-yl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptakis(isobutyl)allylsilsesquioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



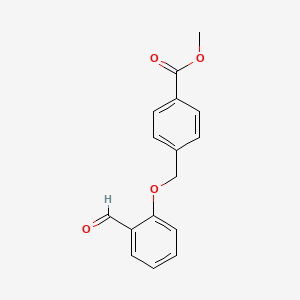
![3A,3b,6a,6b-tetramethylcyclobuta[1,2-c:3,4-c']difuran-1,3,4,6(3aH,3bH,6aH,6bH)-tetraone](/img/no-structure.png)
